6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
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Overview
Description
6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, which is further substituted with various functional groups, including an ethyl group, a fluorobenzyl group, and a thiazolyl group. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of an appropriate salicylaldehyde derivative with an ethyl acetoacetate derivative under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide and a base.
Formation of the Thiazolyl Group: The thiazolyl group can be introduced through a cyclization reaction involving a thioamide and an α-haloketone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-7-[(2-chlorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
6-ethyl-7-[(2-bromobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: Similar structure with a bromobenzyl group instead of a fluorobenzyl group.
6-ethyl-7-[(2-iodobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: Similar structure with an iodobenzyl group instead of a fluorobenzyl group.
Uniqueness
The uniqueness of 6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H18FNO3S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
6-ethyl-7-[(2-fluorophenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C22H18FNO3S/c1-3-14-8-16-20(9-19(14)26-10-15-6-4-5-7-18(15)23)27-11-17(21(16)25)22-24-13(2)12-28-22/h4-9,11-12H,3,10H2,1-2H3 |
InChI Key |
CZANJNLIWMKFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3F)OC=C(C2=O)C4=NC(=CS4)C |
Origin of Product |
United States |
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